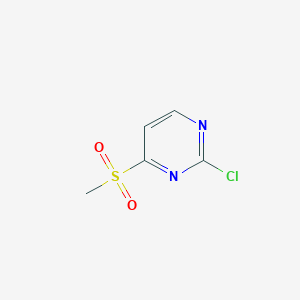
2-Cloro-4-(metilsulfonil)pirimidina
Descripción general
Descripción
2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other organic compounds. This compound has been studied extensively for its biochemical and physiological effects and its applications in scientific research.
Aplicaciones Científicas De Investigación
Síntesis química
“2-Cloro-4-(metilsulfonil)pirimidina” se utiliza en la síntesis química . Es un bloque de construcción en la síntesis de diversas moléculas complejas. Su estructura única le permite participar en una variedad de reacciones químicas, lo que lo convierte en una herramienta versátil en el campo de la química sintética .
Inhibidor de DNA-PK Síntesis
Este compuesto juega un papel crucial en la síntesis del inhibidor de DNA-PK AZD7648 . Los inhibidores de DNA-PK son agentes terapéuticos atractivos para el cáncer en combinación con radioterapia y quimioterapia inductoras de DSB . AZD7648, un inhibidor de DNA-PK altamente selectivo desarrollado por AstraZeneca, se encuentra actualmente en ensayos clínicos de fase I / IIa para el tratamiento de tumores sólidos avanzados y sarcomas de tejidos blandos en adultos .
Desarrollo de medicamentos
El compuesto se utiliza en el desarrollo de medicamentos, particularmente en la creación de nuevos agentes terapéuticos . Sus propiedades únicas lo convierten en un componente valioso en el desarrollo de medicamentos con mayor eficacia y menos efectos secundarios .
Ciencia de materiales
En el campo de la ciencia de materiales, “this compound” se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas . Su estructura química puede contribuir a las propiedades del material resultante, lo que lo convierte en una herramienta valiosa en la investigación de la ciencia de los materiales .
Cromatografía
“this compound” se puede utilizar en cromatografía, una técnica de laboratorio para la separación de mezclas
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical pathways .
Mode of Action
It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical pathways it is involved in .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-(methylsulfonyl)pyrimidine is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(methylsulfonyl)pyrimidine .
Propiedades
IUPAC Name |
2-chloro-4-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIANTUNRFFGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599754 | |
| Record name | 2-Chloro-4-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-31-7 | |
| Record name | 2-Chloro-4-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methanesulfonylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














